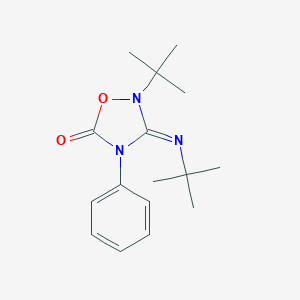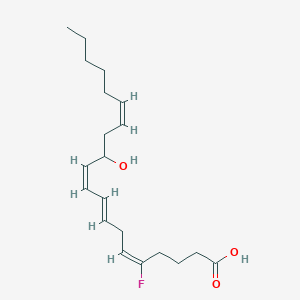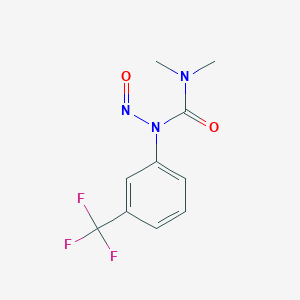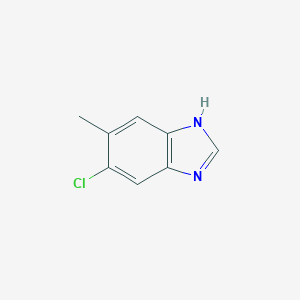
N-(2-aminoethyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)oxazole-4-carboxamide, also known as AEOC, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. AEOC belongs to the oxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. AEOC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2-aminoethyl)oxazole-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and receptors by binding to them and preventing their normal function. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This compound has also been shown to inhibit the activity of the N-methyl-D-aspartate receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. This compound has also been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer treatment. In addition, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-aminoethyl)oxazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has limited solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-aminoethyl)oxazole-4-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is to study the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its development as a drug candidate.
Métodos De Síntesis
N-(2-aminoethyl)oxazole-4-carboxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with oxalyl chloride followed by cyclization with sodium methoxide. Another method involves the reaction of 2-aminoethanol with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-aminoethyl)oxazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and receptors. In addition, this compound has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
103879-63-6 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-8-6(10)5-3-11-4-9-5/h3-4H,1-2,7H2,(H,8,10) |
Clave InChI |
UILPRSPEPFDCJA-UHFFFAOYSA-N |
SMILES |
C1=C(N=CO1)C(=O)NCCN |
SMILES canónico |
C1=C(N=CO1)C(=O)NCCN |
Sinónimos |
4-Oxazolecarboxamide,N-(2-aminoethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)







